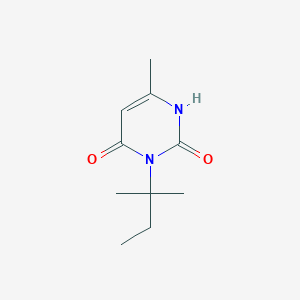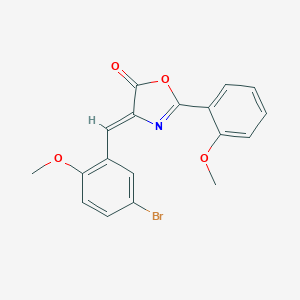
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly known as Methylphenidate, which is a central nervous system stimulant that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has been extensively studied for its biochemical and physiological effects on the human body.
Mecanismo De Acción
The mechanism of action of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to an increase in the concentration of these neurotransmitters, which enhances the activity of the central nervous system. This mechanism of action is responsible for the therapeutic effects of this compound in the treatment of this compound and narcolepsy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well documented. This compound has been shown to improve attention, cognitive function, and memory in individuals with this compound. It also enhances wakefulness and reduces daytime sleepiness in individuals with narcolepsy. However, prolonged use of this compound can lead to tolerance, dependence, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied for its pharmacological and therapeutic properties. However, this compound also has some limitations for lab experiments. It is a controlled substance that requires special handling and storage. It can also be expensive to obtain and may have limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the study of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione. One direction is the development of new drugs that target the central nervous system and have fewer side effects than methylphenidate. Another direction is the study of the long-term effects of this compound on the brain and the body. This will help to identify potential risks and benefits of prolonged use of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound will help to optimize its use in the treatment of this compound and narcolepsy.
Métodos De Síntesis
The synthesis of 6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione involves the reaction of 2-oxo-2H-pyrimidine-1-acetic acid with isobutyraldehyde in the presence of a catalyst. The resulting product is then purified to obtain the final compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione has been widely used in scientific research for its pharmacological and therapeutic properties. It is commonly used as a reference compound for the development of new drugs that target the central nervous system. This compound has been studied for its effects on neurotransmitters such as dopamine and norepinephrine, which play a crucial role in the regulation of attention and arousal.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
6-methyl-3-(2-methylbutan-2-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-5-10(3,4)12-8(13)6-7(2)11-9(12)14/h6H,5H2,1-4H3,(H,11,14) |
Clave InChI |
ZXXWYANNUGBFOU-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N1C(=O)C=C(NC1=O)C |
SMILES canónico |
CCC(C)(C)N1C(=O)C=C(NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)



![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)
![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)